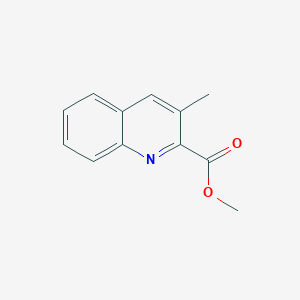

Methyl 3-methylquinoline-2-carboxylate

概要

説明

Methyl 3-methylquinoline-2-carboxylate: is an organic compound belonging to the quinoline family Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in medicinal and industrial chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are being explored to make the process more sustainable .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 in 2-chloroquinoline-3-carbaldehyde analogs undergoes displacement with nucleophiles like morpholine or thiomorpholine under basic conditions. For example:

-

Reaction with morpholine in isopropyl alcohol yields 2-morpholinoquinoline-3-carbaldehyde derivatives (26a–d ) (Scheme 6) .

-

Thiomorpholine substitution produces 2-thiomorpholinoquinoline-3-carbaldehyde (60 ), which further reacts with acetophenones under microwave irradiation to form unsaturated ketones (62a–j ) .

Key Conditions :

-

Catalysts: Dimethylaminopyridine (DMAP) or K₂CO₃.

-

Solvents: Ethanol or isopropyl alcohol.

Oxidation and Esterification

The aldehydic group in quinoline derivatives is oxidized to carboxylic acids, which can undergo esterification:

-

Oxidation of 2-chloro-3-formylquinolines (16 ) with iodine in methanol forms esters (63a–q ) via intermediate acid formation (Scheme 14) .

-

Hydrolysis of esters (63a–q ) in sodium alkoxides yields carboxylic acids (64a–t ), which are further functionalized via chloroformylation .

Mechanistic Insight :

-

Iodine acts as an oxidant, converting aldehydes to acids.

Alkylation and Methylation

Methylation of quinoline derivatives occurs regioselectively at oxygen or nitrogen atoms, influenced by steric and electronic factors:

-

Methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) with CH₃I predominantly forms O-methylated products (e.g., 4 ) over N-methylated analogs (Table 1) .

Table 1: Methylation Outcomes for Compound 3

| Base | Solvent | O-Methylation (%) | N-Methylation (%) |

|---|---|---|---|

| NaH | DMF | 85 | 15 |

| K₂CO₃ | Acetone | 78 | 22 |

| Et₃N | DCM | <5 | <5 |

Steric Rationale : Conformational shielding of the nitrogen atom by the methylthio group directs methylation to oxygen .

Multicomponent Reactions

Methyl 3-methylquinoline-2-carboxylate participates in multicomponent reactions to form fused heterocycles:

-

Reaction with malononitrile (75a ) and 4-hydroxy-2H-chromen-2-one (76 ) in the presence of L-proline yields tetrazolylamino-quinolinyl-pyrano[3,2-c]chromenones (79a–d ) (Scheme 17) .

-

Mechanism involves Knoevenagel condensation, nucleophilic addition, and intramolecular cyclization (Scheme 18) .

Table 2: Antibacterial Activity (MIC₅₀, μg/mL)

| Compound | S. sonnei | S. typhi | P. aeruginosa |

|---|---|---|---|

| 10e | 8.2 | 7.5 | 9.1 |

| Ciprofloxacin | 5.0 | 4.8 | 6.2 |

Key Feature : Electron-withdrawing groups (e.g., bromo) enhance activity .

科学的研究の応用

Scientific Research Applications

Methyl 3-methylquinoline-2-carboxylate has been investigated for its potential applications across several scientific domains:

Organic Synthesis

- Building Block: It serves as a precursor for synthesizing various quinoline derivatives, which are crucial in medicinal chemistry due to their diverse biological activities.

- Functionalization Potential: The compound's structure allows for further modifications that can lead to novel compounds with specific therapeutic targets.

Biological Activities

- Antimicrobial Properties: Research indicates that MMQ-2-carboxylate exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Research: Some studies suggest potential anticancer properties, with ongoing investigations into its efficacy against various cancer cell lines.

- Hepatitis B Virus Inhibition: Preliminary studies have shown that derivatives of this compound can inhibit Hepatitis B virus replication, indicating its potential in antiviral drug development .

Pharmaceutical Development

- Therapeutic Agent Exploration: Quinoline derivatives are being explored as therapeutic agents for various diseases due to their ability to interact with biological targets such as enzymes and receptors.

- Drug Design: The compound's ability to serve as an intermediate in synthesizing bioactive compounds positions it as a valuable asset in drug discovery pipelines.

Industrial Applications

In addition to its research applications, this compound finds utility in industrial contexts:

- Dyes and Pigments: The compound is used in developing dyes and pigments due to its unique chemical properties.

- Analytical Chemistry: As a reference standard, MMQ-2-carboxylate aids in the identification and quantification of similar molecules in analytical applications.

Case Study 1: Antiviral Activity

A study evaluated the antiviral activity of methyl 4-hydroxy-2-thioxoquinoline derivatives against Hepatitis B virus (HBV). The results indicated that specific derivatives exhibited high inhibition rates at concentrations as low as 10 µM, suggesting that structural modifications on the quinoline core could enhance antiviral efficacy .

Case Study 2: Antimicrobial Efficacy

Research conducted on various quinoline derivatives, including MMQ-2-carboxylate, demonstrated significant antimicrobial activity against multiple bacterial strains. The findings highlight the potential of these compounds as new antimicrobial agents in treating resistant infections.

作用機序

The mechanism of action of methyl 3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives can interact with enzymes, receptors, and DNA, leading to various biological effects. For example, they may inhibit the activity of certain enzymes involved in disease processes or bind to DNA to interfere with cellular replication .

類似化合物との比較

Quinoline: The parent compound of methyl 3-methylquinoline-2-carboxylate, known for its wide range of applications.

2-Methylquinoline: A closely related compound with similar chemical properties but different biological activities.

Quinoline-2-carboxylic acid: Another derivative with distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl and ester groups influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

生物活性

Methyl 3-methylquinoline-2-carboxylate is a derivative of quinoline, a compound known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a quinoline core with a methyl group at the 3-position and a carboxylate ester at the 2-position. The structural formula can be represented as follows:

This compound exhibits lipophilicity due to its aromatic structure, which may enhance its biological activity by facilitating membrane permeability.

Antimicrobial Activity

Quinoline derivatives have shown significant antimicrobial properties. In particular, this compound has been evaluated against various bacterial strains. A study reported that quinoline derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 1 to 100 µg/mL against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Klebsiella pneumoniae | 75 |

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. In vitro studies using human cancer cell lines (A549, MCF-7) demonstrated that this compound has an IC50 value in the low micromolar range, suggesting effective inhibition of cell proliferation.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.5 |

| MCF-7 | 4.8 |

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Study on Antitumor Efficacy

A study published in RSC Advances investigated a series of quinoline derivatives, including this compound, for their antitumor properties. The results indicated that compounds with methoxy substituents showed enhanced activity against various cancer cell lines, reinforcing the structure-activity relationship (SAR) concept .

Evaluation of Antimicrobial Properties

In another study focusing on the antimicrobial potential of quinoline derivatives, this compound was tested against multi-drug resistant strains. The findings highlighted its effectiveness in inhibiting bacterial growth, particularly against resistant strains .

特性

IUPAC Name |

methyl 3-methylquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-7-9-5-3-4-6-10(9)13-11(8)12(14)15-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSEXVWDWSUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449645 | |

| Record name | Methyl 3-methylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53821-46-8 | |

| Record name | Methyl 3-methylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。